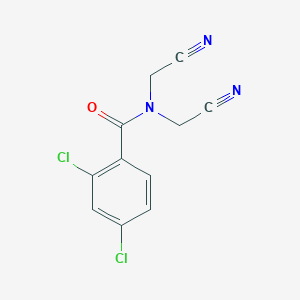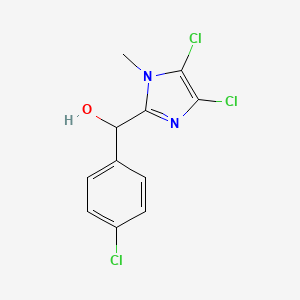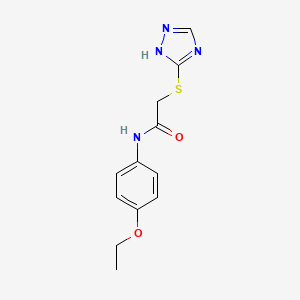
2,4-dichloro-N,N-bis(cyanomethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest, "2,4-dichloro-N,N-bis(cyanomethyl)benzamide," is likely to be a chemical of interest due to its unique substitution pattern, incorporating chloro, cyanomethyl, and benzamide functional groups. These groups suggest a compound that could be relevant in the synthesis of novel organic molecules, potentially useful in various chemical fields including materials science and pharmacology, excluding drug use and dosage aspects.
Synthesis Analysis
While specific synthesis details for "this compound" are not directly available, related research indicates that compounds with similar functional groups can be synthesized through multi-step organic synthesis involving halogenation, amidation, and cyanation reactions. For example, the synthesis of complex heterocyclic compounds often involves exploiting the reactivity of cyanomethylene functionality to construct new heterocycles (Mohamed et al., 2020).
Molecular Structure Analysis
Molecular structure analysis, typically involving techniques such as X-ray diffraction, provides insights into the arrangement of atoms within a molecule and its electronic structure. While specific data on "this compound" is lacking, similar analyses on related compounds reveal complex molecular geometries and interactions, such as hydrogen bonding and molecular conformations that could influence the compound's reactivity and properties (Browne, Skelton, & White, 1981).
Chemical Reactions and Properties
Chemical reactions involving compounds with cyanomethyl and benzamide groups can be diverse, including nucleophilic addition reactions, condensation reactions, and more, depending on the reaction conditions and the presence of other functional groups. The reactivity of the cyanomethyl group, in particular, allows for the construction of new heterocycles and functionalized organic molecules (Mohamed et al., 2020).
Propriétés
IUPAC Name |
2,4-dichloro-N,N-bis(cyanomethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2N3O/c12-8-1-2-9(10(13)7-8)11(17)16(5-3-14)6-4-15/h1-2,7H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCXWGCXUXQOYSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)N(CC#N)CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5607794.png)

![4-(3-hydroxy-3-methylbutyl)-N-[2-(1H-imidazol-2-yl)ethyl]benzamide](/img/structure/B5607812.png)
![5-[(6-hydroxy-1,4-oxazepan-4-yl)carbonyl]-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5607816.png)
![ethyl 2-[(benzylsulfonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5607819.png)
![1-[(3-isobutyl-5-isoxazolyl)carbonyl]-N-(2-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B5607840.png)

![2-(methylthio)-6-{3-[1-(3-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-4-pyrimidinamine](/img/structure/B5607863.png)
![N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5607866.png)
![4-amino-N'-{[5-(3-chlorophenyl)-2-furyl]methylene}-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B5607878.png)

![9-[2-(4-morpholinyl)-2-oxoethyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5607888.png)
![N-(3-chlorophenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5607890.png)
![N,N-dimethyl-3-{[(1S*,5R*)-3-(tetrahydro-2H-pyran-4-yl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}aniline](/img/structure/B5607896.png)